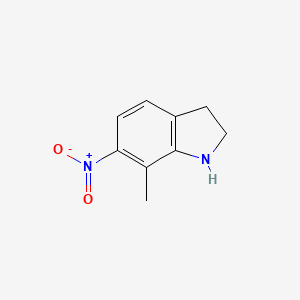
2,3-Dihydro-7-methyl-6-nitroindole
Cat. No. B8305291
M. Wt: 178.19 g/mol
InChI Key: OBNFSXSTQNHDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06162818
Procedure details


The isomeric mixture of 2,3-dihydro-7-methyl-6-nitroindole and 2,3-dihydro-7-methyl-4-nitroindole (6.10 g; 0.0337 mol) is dissolved in methylene chloride (50 mL). To this solution is added N,N-dimethylaminopyridine (4.30 g; 0.0337 mol) and di-t-butyidicarbonate (22.5 g; 0.101 mol). Additional methylene chloride (50 mL) is added and the flask is equipped with a reflux condenser. The solution is allowed to stir overnight under an atmosphere of argon. The methylene chloride solution is extracted with four 100-mL portions of aqueous citric acid and is dried over anhydrous potassium carbonate. The solution is filtered, concentrated by rotary evaporation and dried under vacuum to give an oily, brown solid. The crude mixture is purified by silica gel flash column chromatography using 5% ethyl acetate/hexanes as eluent to give 2.44 g of 1-t-butoxycarbonyl-2,3-dihydro-7-methyl-4-nitroindole as a yellow solid and 2.6 g of 1-t-butoxycarbonyl-2,3-dihydro-7-methyl-6-nitroindole as well as some unseparated material.


[Compound]
Name
N,N-dimethylaminopyridine
Quantity
4.3 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[CH3:14][C:15]1[CH:16]=[CH:17][C:18]([N+:24]([O-:26])=[O:25])=[C:19]2[C:23]=1[NH:22][CH2:21][CH2:20]2.[C:27]([O:31][C:32](O[C:35]([O:37][C:38]([CH3:41])([CH3:40])[CH3:39])=[O:36])=[O:33])([CH3:30])([CH3:29])[CH3:28]>C(Cl)Cl>[C:27]([O:31][C:32]([N:22]1[C:23]2[C:19](=[C:18]([N+:24]([O-:26])=[O:25])[CH:17]=[CH:16][C:15]=2[CH3:14])[CH2:20][CH2:21]1)=[O:33])([CH3:30])([CH3:29])[CH3:28].[C:38]([O:37][C:35]([N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([N+:11]([O-:13])=[O:12])[C:2]=2[CH3:1])[CH2:7][CH2:8]1)=[O:36])([CH3:39])([CH3:40])[CH3:41]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=CC=C2CCNC12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=C2CCNC12)[N+](=O)[O-]
|
Step Two
[Compound]
|
Name
|
N,N-dimethylaminopyridine
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
22.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight under an atmosphere of argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask is equipped with a reflux condenser
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The methylene chloride solution is extracted with four 100-mL portions of aqueous citric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over anhydrous potassium carbonate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily, brown solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture is purified by silica gel flash column chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=C(C=CC(=C12)C)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.44 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=CC=C(C(=C12)C)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
